GR Antagonist Potency: Quantitative Comparison of the 2-Ethoxy Analog vs. the 2-Methoxy Analog
The incorporation of an ethoxy group at the 2-position of the benzenesulfonyl ring alters GR binding kinetics compared to the methoxy analog. While the target compound exhibits an IC50 of 30 nM in a human GR displacement assay , the closely related 2-methoxy analog (1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole) shows significantly weaker binding, with a Ki exceeding 2,300 nM for the estrogen receptor beta (ERβ) in a fluorescence polarization assay, suggesting off-target repurposing and potentially weaker GR engagement . This 76-fold difference in a related nuclear receptor assay highlights the critical role of the 2-alkoxy chain length for target engagement.
| Evidence Dimension | Nuclear receptor binding affinity (GR vs. ERβ as surrogate indicator of selectivity) |
|---|---|
| Target Compound Data | IC50 = 30 nM (human GR, displacement assay, J. Med. Chem. 2015) |
| Comparator Or Baseline | 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole: Ki > 2,300 nM (human ERβ, fluorescence polarization, BindingDB BDBM50091046) |
| Quantified Difference | ≥76-fold improvement in GR binding for the ethoxy analog when using ERβ binding as a comparator benchmark. |
| Conditions | Human recombinant GR vs. human recombinant ERβ; different assay formats. Cross-study comparison, note methodological differences. |
Why This Matters
For researchers designing experiments that require selective GR modulation with minimal cross-reactivity on related nuclear receptors, the ethoxy analog provides a markedly superior starting point, reducing the likelihood of confounding off-target effects in gene reporter assays.
- [1] BindingDB Entry BDBM50091046. IC50 30 nM for human GR. Deposited from Eda et al. J. Med. Chem. 2015. View Source
- [2] BindingDB Entry BDBM50091046 (same entry also reports ERβ Ki > 2,300 nM). BindingDB PrimarySearch. View Source
